molecular formula C19H13N3O2S2 B2543713 N-(3-carbamoylthiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide CAS No. 864940-86-3

N-(3-carbamoylthiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

Cat. No. B2543713
M. Wt: 379.45
InChI Key: SHPOOBVLYXWDQJ-UHFFFAOYSA-N
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Description

N-(3-carbamoylthiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide, also known as CTQ, is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Optical Properties

Synthesis and Reactivity : The synthesis and reactivity of compounds related to N-(3-carbamoylthiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide have been explored, revealing methods for creating functionally substituted thieno[3,2-c]quinoline derivatives. These derivatives, including nitriles, carboxamides, carboxylic acids, and esters, have been prepared through palladium-catalyzed intramolecular cyclization and show moderate to high fluorescence quantum yields, suggesting potential applications in invisible ink dyes and other optical applications (Bogza et al., 2018).

Crystal Structure and DFT Studies : Detailed structural analysis through spectral characterization and single crystal X-ray diffraction has been conducted on similar quinoline carboxamide compounds. Molecular geometry optimizations using the DFT method have shown good agreement with experimental data, indicating the structural stability and potential for further functionalization of these compounds (Polo-Cuadrado et al., 2021).

Biological and Pharmacological Activities

Anticancer Activity : Novel derivatives of thiophene and thiazolyl-thiophene, structurally related to quinoline carboxamides, have shown promising in vitro cytotoxicity against various cancer cell lines. The presence of thiazolidinone rings and thiosemicarbazide moieties in these structures has been correlated with enhanced inhibitory activity, highlighting the potential of these compounds for anticancer therapy (Atta & Abdel-Latif, 2021).

properties

IUPAC Name

N-(3-carbamoylthiophen-2-yl)-2-thiophen-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S2/c20-17(23)12-7-9-26-19(12)22-18(24)13-10-15(16-6-3-8-25-16)21-14-5-2-1-4-11(13)14/h1-10H,(H2,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPOOBVLYXWDQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=C(C=CS4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-carbamoylthiophen-2-yl)-2-(thiophen-2-yl)quinoline-4-carboxamide

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